N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine is a complex organic compound characterized by the presence of both a benzodioxole and a naphthalene moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-4-17-9-14(5-7-16(17)3-1)11-20-12-15-6-8-18-19(10-15)22-13-21-18/h1-10,20H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVGIJLPKBTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Benzodioxole to the Naphthalene Ring: This step involves the use of a suitable linker, such as a methylene bridge, to connect the benzodioxole moiety to the naphthalene ring. This can be done through a Friedel-Crafts alkylation reaction using an appropriate catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced aromatic rings, Amines
Substitution: Halogenated aromatic compounds
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the naphthalene ring can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine is unique due to the combination of the benzodioxole and naphthalene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
